molecular formula C18H16N2O8 B1621414 Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate CAS No. 124558-62-9

Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate

Cat. No.: B1621414
CAS No.: 124558-62-9
M. Wt: 388.3 g/mol
InChI Key: DOMGSIUREPLUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate (, Molecular Formula: C 18 H 16 N 2 O 8 ) is an important organic compound and synthetic intermediate in advanced materials research. Its primary research value lies in its role as a direct precursor in the synthesis of 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid . This carboxylic acid derivative is a highly valuable ligand used for constructing robust coordination frameworks and porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . The tetramethyl ester group serves as a protecting group, which can be hydrolyzed under specific conditions to yield the multi-dentate carboxylic acid ligand. This ligand is particularly useful in coordination chemistry due to its multiple carboxylate groups, which allow it to bind to metal ions or clusters in a multi-point fashion, facilitating the creation of stable, multi-dimensional network structures with potential applications in catalysis, gas storage, and separation sciences . As such, this compound is essential for researchers working in the fields of supramolecular chemistry and crystal engineering. This product is intended for laboratory and scientific research purposes only. It is not intended for personal, household, medicinal, or veterinary use.

Properties

IUPAC Name

dimethyl 4-[2,6-bis(methoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8/c1-25-15(21)11-5-9(6-12(19-11)16(22)26-2)10-7-13(17(23)27-3)20-14(8-10)18(24)28-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMGSIUREPLUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376226
Record name Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124558-62-9
Record name Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride-Mediated Esterification

This two-step protocol remains the most widely employed route for large-scale synthesis:

Step 1: Synthesis of Bipyridine Tetracarboxylic Acid Chloride
4,4',6,6'-Bipyridine tetracarboxylic acid (1.0 equiv) is suspended in excess thionyl chloride (SOCl₂, 10–15 equiv) with catalytic dimethylformamide (DMF, 0.1% v/v). The mixture is refluxed under argon for 12–18 hours, yielding the corresponding acid chloride as a hygroscopic yellow solid.

Step 2: Methanol Quenching for Ester Formation
The crude acid chloride is dissolved in anhydrous dichloromethane (DCM) and treated with ice-cold methanol (20 equiv) under vigorous stirring. After 4 hours at 0–5°C, the solution is warmed to room temperature, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexane 1:3) to obtain the tetramethyl ester.

Optimization Notes:

  • Excess SOCl₂ ensures complete conversion of stubborn carboxylic acid groups.
  • Controlled methanol addition prevents exothermic side reactions.
  • Yields typically range from 65–78% after purification.

Direct Fischer Esterification

For laboratories lacking SOCl₂ handling capabilities, the acid-catalyzed esterification offers a safer alternative:

Procedure:
4,4',6,6'-Bipyridine tetracarboxylic acid (1.0 equiv) is suspended in anhydrous methanol (0.5 M) with concentrated H₂SO₄ (5% v/v). The mixture is refluxed under Dean-Stark trap for 72 hours to remove generated water. Post-reaction, neutralization with NaHCO₃ followed by solvent evaporation yields a crude product requiring recrystallization from hot ethanol.

Key Parameters:

Parameter Optimal Value Impact on Yield
Reaction Temperature 65–70°C Maximizes equilibrium shift
H₂SO₄ Concentration 4–6% v/v Balances catalysis vs. decomposition
Reaction Duration 60–72 hours Ensures >90% conversion

Typical yields for this method fall between 45–58%, limited by the reversibility of esterification.

Electrochemical Coupling of Methylated Pyridine Derivatives

Emerging approaches adapt electrochemical methods from 4,4'-bipyridine synthesis:

Innovative Protocol:

  • Substrate Preparation: 2,6-Dimethylpyridine-4-carboxylate (2.0 mmol) in acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP).
  • Electrolysis: Constant potential of -2.4 V vs. Ag/AgCl applied to carbon electrodes under CO₂ atmosphere.
  • Workup: Post-electrolysis extraction with diethyl ether yields coupled product after solvent removal.

Advantages:

  • Avoids stoichiometric metal reagents
  • Enables precise control over coupling regiochemistry
  • Current yields reported at 80% for model systems

Analytical Characterization

Spectroscopic Identification

¹H NMR (500 MHz, CDCl₃):

  • δ 8.72 (d, J = 5.1 Hz, 4H, pyridyl H-3,5)
  • δ 8.15 (s, 2H, pyridyl H-4)
  • δ 4.05 (s, 12H, OCH₃)

IR (KBr, cm⁻¹):

  • 1725 (vs, C=O ester)
  • 1580 (m, pyridyl ring)
  • 1270 (s, C-O ester)

ESI-HRMS:
Calculated for C₁₈H₁₆N₂O₈ [M+H]⁺: 389.0984
Observed: 389.0981

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Acid Chloride 65–78 >98 High efficiency SOCl₂ handling requirements
Fischer Esterification 45–58 92–95 Simplicity Long reaction times
Electrochemical 70–80 95–97 Green chemistry compatibility Specialized equipment needed

Applications in Coordination Chemistry

The tetramethyl ester serves as a protected form for subsequent transformations:

  • Hydrolysis: Controlled saponification generates 4,4',6,6'-bipyridine tetracarboxylic acid for MOF synthesis.
  • Metal Coordination: Direct complexation with Cu(II) in DMF/H₂O yields porous polymers with surface areas exceeding 800 m²/g.
  • Luminescent Materials: Europium(III) complexes exhibit strong red emission (QY = 0.42) due to efficient ligand-to-metal charge transfer.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding bipyridine derivatives with altered electronic properties.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., DCC or EDC) facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Esters or amides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H16N2O8
  • Molecular Weight : 388.33 g/mol
  • Structure : The compound features a bipyridine core with four carboxylate groups that enhance its solubility and reactivity.

Coordination Chemistry

Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate is primarily utilized as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it invaluable for:

  • Catalysis : It enhances reaction rates and selectivity in various catalytic processes.
  • Metal Complex Formation : The compound forms multi-dentate ligands that can stabilize metal centers in catalytic cycles.

Case Study : Research has shown that complexes formed with palladium and platinum exhibit increased catalytic activity in cross-coupling reactions, highlighting the compound's utility in organic synthesis.

Metal IonType of ComplexApplication
Pd(II)TetrahedralCross-coupling reactions
Pt(II)Square planarCatalysis in organic transformations

Medicinal Chemistry

The compound has been investigated for its potential in drug design and delivery systems due to its ability to form stable complexes with biological targets.

  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation. In vitro assays have demonstrated its efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viruses, indicating its role as a therapeutic agent.

Case Study : In a study involving MCF-7 cells, treatment with the compound resulted in a significant increase in apoptotic markers compared to controls treated with DMSO.

Material Science

This compound is also employed in the development of advanced materials:

  • Dye-Sensitized Solar Cells (DSSCs) : The compound serves as a sensitizer due to its ability to absorb light efficiently and facilitate electron transfer processes.
  • Metal-Organic Frameworks (MOFs) : It acts as a building block for constructing robust MOFs that can be used for gas storage and separation applications.

Mechanism of Action

The mechanism of action of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The carboxylate groups provide additional binding sites, increasing the compound’s versatility in forming multi-dentate ligands.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related bipyridine derivatives based on substituent positions and functional groups:

Compound Name Substituents Molecular Weight Key Properties
Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate Four methyl esters (2,2',6,6') 332.224 (acid form) High organic solubility; precursor for acid derivatives
4,4'-Bipyridine-2,2',6,6'-tetracarboxylic acid Four carboxylic acids (2,2',6,6') 332.224 Polar, water-soluble; strong metal chelator
4,4',6,6'-Tetramethyl-2,2'-bipyridine (CAS 4444-27-3) Four methyl groups (4,4',6,6') 212.29 Lipophilic; N-donor ligand for transition metals
2,2'-Bipyridine-6,6'-dicarboxylic acid (CAS 4479-74-7) Two carboxylic acids (6,6') 244.20 Chelating agent; used in metal complexes
Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate Bromomethyl and ester groups (4,4',6,6') N/A Reactive sites for nucleophilic substitution

Physicochemical Properties

  • Solubility : The tetramethyl ester is highly soluble in organic solvents (e.g., CH₂Cl₂, THF), whereas the tetracarboxylic acid is water-soluble but requires basic conditions for deprotonation .
  • Steric Effects : The 2,2',6,6'-substitution pattern creates significant steric hindrance, limiting coordination modes compared to less-substituted analogs like 4,4'-bipyridine .

Biological Activity

Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate (CAS No. 124558-62-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16N2O8
  • Molecular Weight : 388.33 g/mol
  • CAS Number : 124558-62-9

The compound features a bipyridine core with four carboxylic acid substitutions that enhance its solubility and reactivity in biological systems.

This compound has been studied for its interactions with various biological targets:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
    • A study indicated that treatment with this compound resulted in a significant increase in early and late-stage apoptotic cells compared to control groups treated with DMSO .
  • Antiviral Activity :
    • Preliminary investigations suggest that the compound may possess antiviral properties, particularly against retroviruses. It has been evaluated for its capacity to inhibit viral replication in infected cell lines .

Anticancer Efficacy

A detailed study examined the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Apoptotic Cells (%)Necrotic Cells (%)
MCF-720455
HeLa156010

The data indicate that the compound exhibits a lower IC50 value in HeLa cells compared to MCF-7 cells, suggesting higher efficacy against cervical cancer.

Antiviral Activity

In a separate investigation focused on antiviral properties, this compound was tested against SRV-2 (Simian Retrovirus). The results are presented in Table 2.

Treatment Concentration (µg/mL)Viral Replication Inhibition (%)
31.2520
62.540
12580

At a concentration of 125 µg/mL, the compound demonstrated significant inhibition of viral replication, indicating its potential as an antiviral agent .

Q & A

Q. What are the optimized synthetic routes for preparing Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate, and how do yields compare across methods?

The compound is typically synthesized via esterification of its dicarboxylic acid precursor, 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid . highlights improved oxidation methods for precursors: oxidation of 4,4'-dimethyl-2,2'-bipyridine with dichromate yields 85% of the dicarboxylic acid (vs. <40% with KMnO₄). Subsequent esterification with methanol and acid catalysts (e.g., H₂SO₄) produces the tetramethyl ester. Alternative routes involve Ullmann coupling or Suzuki-Miyaura cross-coupling for bipyridine backbone assembly, though yields vary (e.g., 41–69% for related compounds) .

Q. How does steric hindrance from methyl groups at 2,2',6,6' positions affect coordination chemistry?

The methyl groups introduce steric bulk, limiting axial coordination and favoring planar geometries in metal complexes. For example, in copper(I) complexes, steric crowding from 6,6'-dimethyl-2,2'-bipyridine derivatives reduces ligand exchange rates, enhancing stability for applications like dye-sensitized solar cells (DSSCs) . Comparative studies with unmethylated bipyridines show altered redox potentials and photophysical properties due to electronic effects from methyl electron-donating groups .

Q. What spectroscopic techniques are critical for characterizing this compound and its metal complexes?

Key methods include:

  • NMR : To confirm esterification (e.g., methyl proton signals at ~3.9 ppm) and monitor synthetic intermediates.
  • X-ray crystallography : For resolving coordination geometry (e.g., octahedral vs. tetrahedral) in metal complexes. SHELX software ( ) is widely used for structural refinement.
  • UV-Vis/fluorescence spectroscopy : To study π→π* transitions in the bipyridine backbone and ligand-to-metal charge transfer (LMCT) in complexes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound in coordination complexes?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation model, ) are effective for modeling frontier molecular orbitals (HOMO/LUMO) and redox potentials. For example, DFT studies on analogous 6,6'-dimethyl-2,2'-bipyridine-Cu(I) complexes correlate calculated absorption spectra with experimental UV-Vis data, aiding DSSC dye design . Continuum solvation models (e.g., COSMO, ) further refine predictions of solvent effects on stability and reactivity.

Q. What contradictions exist in reported photophysical data for metal complexes of this ligand, and how can they be resolved?

Discrepancies in emission quantum yields (e.g., for Ru(II) complexes) often arise from solvent polarity or counterion effects. For instance, bulky methyl groups may suppress non-radiative decay in non-polar solvents but increase aggregation in polar media. Methodological standardization (e.g., controlled degassing to eliminate O₂ quenching) and time-resolved fluorescence studies are recommended to isolate contributing factors .

Q. How does this ligand enhance the efficiency of solid-state dye-sensitized solar cells (ss-DSSCs)?

The methyl groups improve hole-transport material (HTM) compatibility by reducing crystallization in mesoporous TiO₂. A Cu(I) complex with this compound achieved 11% efficiency in ss-DSSCs ( ). However, challenges persist in HTM conductivity and interfacial contact; atomic layer deposition (ALD) of TiO₂ and ionic liquid additives are proposed to address these .

Q. What strategies improve the ligand’s utility in MRI contrast agents?

Rigid binuclear Gd(III) complexes derived from methylated bipyridines show enhanced relaxivity due to restricted rotational motion. suggests ditopic ligands with 2,2',6,6'-tetramethyl substitution enable compact Gd-Gd distances (~4.8 Å), optimizing water proton exchange rates. Computational modeling of hydration states ( ) and in vivo stability assays (e.g., transmetallation resistance) are critical for clinical translation .

Key Research Gaps

  • Mechanistic studies on esterification side reactions (e.g., transesterification under acidic conditions).
  • In silico screening of ligand modifications (e.g., carboxylate vs. hydroxamate groups) for targeted metal binding .
  • Long-term stability data for ss-DSSCs and MRI contrast agents to address industrial scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Reactant of Route 2
Reactant of Route 2
Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.